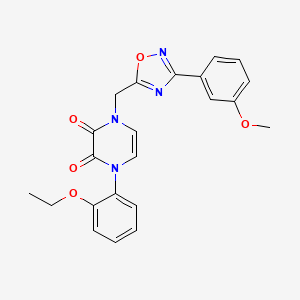
1-(2-ethoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-ethoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure
The compound features a pyrazine core substituted with an ethoxyphenyl group and a methoxyphenyl oxadiazole moiety. The structural complexity suggests potential interactions with biological targets.
1. Antioxidant Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant antioxidant properties. The presence of these heterocycles can enhance the scavenging ability against free radicals, which is crucial in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating potential as a therapeutic agent for bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
3. Anticancer Properties
Research has suggested that derivatives of pyrazine and oxadiazole can inhibit cancer cell proliferation. Preliminary studies on this compound revealed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers evaluated the antioxidant capacity of several derivatives of pyrazine and oxadiazole. The compound was tested using DPPH and ABTS radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 25 |
| Tested Compound | 30 |
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 3: Anticancer Activity
A cytotoxicity assay was performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole ring : Enhances electron delocalization, contributing to antioxidant properties.
- Pyrazine core : Facilitates interaction with biological targets due to its planar structure.
- Substituents : The ethoxy and methoxy groups may influence lipophilicity and membrane permeability.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-3-30-18-10-5-4-9-17(18)26-12-11-25(21(27)22(26)28)14-19-23-20(24-31-19)15-7-6-8-16(13-15)29-2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWWCTQTZGBHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













